Cas no 609847-69-0 ((2R)-1-ethoxypropan-2-ol)

(2R)-1-Ethoxypropan-2-ol is a chiral secondary alcohol with an ethoxy functional group, characterized by its stereospecific (R)-configuration. This compound is valued for its role as a versatile intermediate in organic synthesis, particularly in the preparation of enantiomerically pure pharmaceuticals, agrochemicals, and specialty chemicals. Its ethoxy and hydroxyl groups offer reactive sites for further functionalization, enabling applications in asymmetric synthesis and chiral derivatization. The (R)-enantiomer's defined stereochemistry ensures high selectivity in reactions requiring precise spatial orientation. The compound exhibits moderate solubility in polar solvents, facilitating its use in homogeneous catalysis and fine chemical manufacturing. Its stability under typical reaction conditions makes it a reliable choice for synthetic applications.
(2R)-1-ethoxypropan-2-ol structure
(2R)-1-ethoxypropan-2-ol structure
Product name:(2R)-1-ethoxypropan-2-ol
CAS No:609847-69-0
MF:C5H12O2
MW:104.147582054138
CID:3267225
PubChem ID:6999922

(2R)-1-ethoxypropan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 2-PROPANOL, 1-ETHOXY-, (2R)-
    • (2R)-1-ethoxypropan-2-ol
    • SCHEMBL6880828
    • 974-056-8
    • R-1-ethoxy-2-propanol
    • Q27261178
    • UNII-54746X9253
    • AKOS020829249
    • (R)-propylene glycol ethyl ether
    • EN300-175909
    • 609847-69-0
    • Propylene glycol ethyl ether, (R)-
    • 54746X9253
    • Inchi: InChI=1S/C5H12O2/c1-3-7-4-5(2)6/h5-6H,3-4H2,1-2H3/t5-/m1/s1
    • InChI Key: JOLQKTGDSGKSKJ-RXMQYKEDSA-N

Computed Properties

  • Exact Mass: 104.083729621g/mol
  • Monoisotopic Mass: 104.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 3
  • Complexity: 37.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5Ų
  • XLogP3: 0.2

(2R)-1-ethoxypropan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-175909-2.5g
(2R)-1-ethoxypropan-2-ol
609847-69-0 95%
2.5g
$1539.0 2023-09-20
TRC
R279028-50mg
(2R)-1-ethoxypropan-2-ol
609847-69-0
50mg
$ 210.00 2022-06-03
Enamine
EN300-175909-1.0g
(2R)-1-ethoxypropan-2-ol
609847-69-0 95%
1g
$0.0 2023-06-08
Enamine
EN300-175909-5g
(2R)-1-ethoxypropan-2-ol
609847-69-0 95%
5g
$2277.0 2023-09-20
1PlusChem
1P01BDNR-2.5g
(2R)-1-ethoxypropan-2-ol
609847-69-0 95%
2.5g
$1745.00 2025-03-19
A2B Chem LLC
AW09735-10g
(2R)-1-ethoxypropan-2-ol
609847-69-0 95%
10g
$3589.00 2024-04-19
A2B Chem LLC
AW09735-5g
(2R)-1-ethoxypropan-2-ol
609847-69-0 95%
5g
$2432.00 2024-04-19
Enamine
EN300-175909-1g
(2R)-1-ethoxypropan-2-ol
609847-69-0 95%
1g
$785.0 2023-09-20
Enamine
EN300-175909-5.0g
(2R)-1-ethoxypropan-2-ol
609847-69-0 95%
5.0g
$2277.0 2023-02-16
Enamine
EN300-175909-0.05g
(2R)-1-ethoxypropan-2-ol
609847-69-0 95%
0.05g
$182.0 2023-09-20

Additional information on (2R)-1-ethoxypropan-2-ol

(2R)-1-Ethoxypropan-2-ol: A Comprehensive Overview

Introduction to (2R)-1-Ethoxypropan-2-ol

(2R)-1-Ethoxypropan-2-ol, also known by its CAS No. 609847-69-0, is a chiral alcohol with significant applications in organic synthesis and pharmaceutical chemistry. This compound is characterized by its ethoxy group attached to the propane backbone, with the hydroxyl group positioned on the second carbon in an R configuration. The stereochemistry of this molecule plays a crucial role in its reactivity and biological activity, making it a valuable intermediate in the synthesis of various bioactive compounds.

Structural Features and Synthesis

The structure of (2R)-1-ethoxypropan-2-ol consists of a propane chain with an ethoxy group (-OCH₂CH₃) at the first carbon and a hydroxyl group (-OH) at the second carbon. The R configuration at the second carbon ensures that this compound exhibits specific stereochemical properties, which are essential for its use in asymmetric synthesis. Recent studies have highlighted innovative methods for synthesizing this compound, including enzymatic resolutions and stereoselective reductions, which have improved both yield and enantiomeric excess.

Applications in Pharmaceutical Chemistry

(2R)-1-Ethoxypropan-2-ol has found extensive use in the pharmaceutical industry as a chiral building block. Its ability to participate in various nucleophilic substitutions and eliminations makes it an ideal precursor for constructing complex molecular architectures. For instance, it has been employed in the synthesis of β-lactam antibiotics and other bioactive molecules. Recent research has demonstrated its role in the development of novel anti-inflammatory agents, where its stereochemistry contributes to enhanced bioavailability and reduced side effects.

Biological Activity and Mechanism

The biological activity of (2R)-1-ethoxypropan-2-ol is closely tied to its ability to act as a chiral auxiliary or a template in enzymatic reactions. Studies have shown that this compound can modulate enzyme selectivity, making it a valuable tool in asymmetric catalysis. Furthermore, its role as a substrate in metabolic pathways has been explored, revealing insights into its potential as a lead compound for drug discovery.

Environmental Impact and Safety Considerations

While (2R)-1-ethoxypropan-2-ol is not classified as a hazardous chemical under current regulations, its environmental impact remains an area of interest. Recent eco-toxicological studies have assessed its biodegradability and potential toxicity to aquatic organisms. These findings underscore the importance of responsible handling and disposal practices to minimize environmental risks associated with this compound.

Future Prospects and Research Directions

The future of (2R)-1-ethoxypropan-2-ol lies in its continued application as a versatile chiral building block. Ongoing research is focused on optimizing its synthesis pathways, exploring new biological applications, and understanding its interactions within complex biological systems. Additionally, advancements in computational chemistry are expected to provide deeper insights into its stereochemical properties and reactivity, further enhancing its utility in drug design.

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